molecular formula C14H11N3O2S2 B2959424 N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide CAS No. 1396635-46-3

N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide

Cat. No. B2959424
CAS RN: 1396635-46-3
M. Wt: 317.38
InChI Key: LVSMTMXHUCBEGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of benzo[d]thiazole and pyrano[4,3-d]thiazole. Benzo[d]thiazoles are aromatic heterocyclic compounds that are part of many pharmaceuticals and dyes. Pyrano[4,3-d]thiazoles are also a type of heterocyclic compound and have been studied for their potential biological activities .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques like NMR, IR, and mass spectrometry. The compound’s structure would be characterized by specific peaks in these spectra .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. Thiazoles can undergo a variety of reactions including substitutions and additions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure. These include properties like melting point, boiling point, solubility, etc .

Scientific Research Applications

Antibacterial and Antifungal Agents

  • Novel analogs of benzo[d]thiazole derivatives have been designed and synthesized, displaying promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. These compounds exhibit antibacterial activity at non-cytotoxic concentrations, highlighting their potential as antibacterial agents (Palkar et al., 2017).

Catalytic Applications in Organic Synthesis

  • Benzo[d]thiazole derivatives have been used as catalysts in the synthesis of 4H-pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives. The use of these compounds in aqueous media demonstrates their potential as efficient and environmentally friendly catalysts in organic synthesis (Khazaei et al., 2015).

Anticancer Activity

  • A synthesized compound, N-[4-(1,3-benzothiazol-2-ylcarbamoyl)-phenyl]pyrazine-2-carboxamide, was screened for its antibacterial, antifungal, and anticancer activities. The compound showed potential anticancer activity against MDA-MB-231 breast cancer cells, suggesting its utility in the development of anticancer therapies (Senthilkumar et al., 2021).

Carbonic Anhydrase Inhibitors

  • Metal complexes of heterocyclic sulfonamide, derived from benzo[d]thiazole-based compounds, have been synthesized and shown to possess strong carbonic anhydrase inhibitory properties. These findings indicate the potential use of benzo[d]thiazole derivatives in designing inhibitors for specific enzymes (Büyükkıdan et al., 2013).

Synthesis and Characterization of Heterocyclic Compounds

  • Research on the synthesis and characterization of benzo[b]thiophene derivatives, including their biological activities, has shown that these molecules possess a wide spectrum of pharmacological properties. This work underscores the importance of benzo[d]thiazole and related compounds in medicinal chemistry and drug development (Isloor et al., 2010).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Proper handling and disposal procedures should be followed to ensure safety .

Future Directions

The future directions for the study of this compound would depend on its potential applications. This could include further studies into its synthesis, properties, and potential uses .

properties

IUPAC Name

N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2S2/c18-12(13-15-8-3-1-2-4-10(8)20-13)17-14-16-9-5-6-19-7-11(9)21-14/h1-4H,5-7H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVSMTMXHUCBEGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1N=C(S2)NC(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.